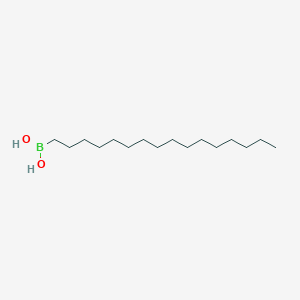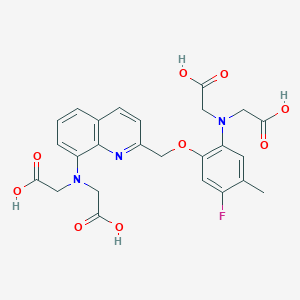
Quin-MF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quin-MF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound has unique properties that make it an ideal candidate for various research applications.
Mécanisme D'action
The mechanism of action of Quin-MF is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes in the body, leading to the suppression of cancer cell growth. In agriculture, this compound is believed to work by disrupting the cellular processes of pests and pathogens, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on the body. In cancer therapy, this compound has been shown to induce apoptosis, which is programmed cell death, in cancer cells. In agriculture, this compound has been shown to inhibit the growth of pathogens and pests, leading to improved crop yields. In environmental science, this compound has been shown to remove heavy metals and other pollutants from wastewater.
Avantages Et Limitations Des Expériences En Laboratoire
Quin-MF has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, this compound has some limitations, including its high cost of production and limited solubility in water.
Orientations Futures
There are several future directions for Quin-MF research. In the medical field, further studies are needed to determine the optimal dosage and administration of this compound for cancer therapy. In agriculture, more research is needed to determine the effectiveness of this compound in controlling different types of pests and diseases. In environmental science, further studies are needed to optimize the use of this compound in wastewater treatment and to explore its potential applications in other areas of environmental remediation.
Conclusion
This compound is a promising compound with potential applications in various fields of research. Its unique properties make it an ideal candidate for further studies in cancer therapy, agriculture, and environmental science. With continued research, this compound may become an essential tool for improving human health, crop yields, and environmental sustainability.
Méthodes De Synthèse
The synthesis of Quin-MF involves the reaction of quinoline with a specific functional group. The process is complex and requires specialized skills and equipment. The synthesis method has been optimized to ensure the production of high-quality this compound with minimal impurities.
Applications De Recherche Scientifique
Quin-MF has been extensively studied for its potential applications in various fields of research. In the medical field, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. In agriculture, this compound has been tested for its ability to control plant diseases and pests. In environmental science, this compound has been studied for its potential use in wastewater treatment.
Propriétés
Numéro CAS |
109024-53-5 |
|---|---|
Formule moléculaire |
C25H24FN3O9 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[bis(carboxymethyl)amino]-5-fluoro-4-methylphenoxy]methyl]quinolin-8-yl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C25H24FN3O9/c1-14-7-19(29(11-23(34)35)12-24(36)37)20(8-17(14)26)38-13-16-6-5-15-3-2-4-18(25(15)27-16)28(9-21(30)31)10-22(32)33/h2-8H,9-13H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
Clé InChI |
YOXJXZQOMVTVFS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |
Autres numéros CAS |
109024-53-5 |
Synonymes |
2-(2-amino-4-methyl-5-fluorophenoxy)methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid quin-MF quinMF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



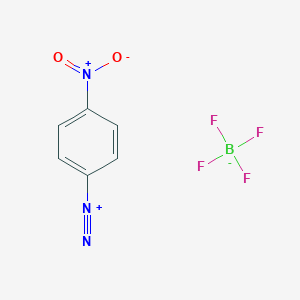
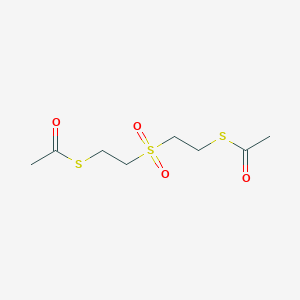

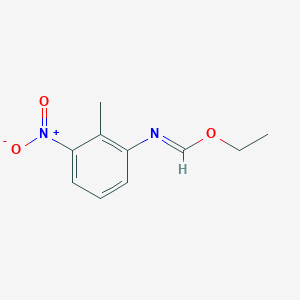
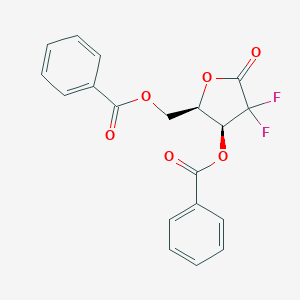

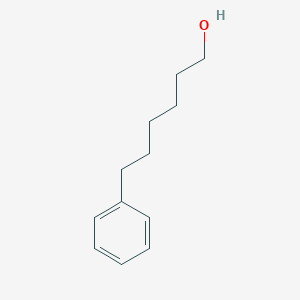
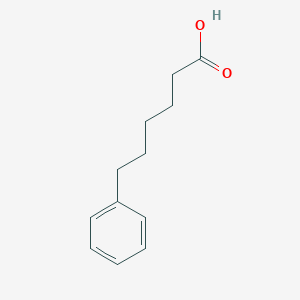
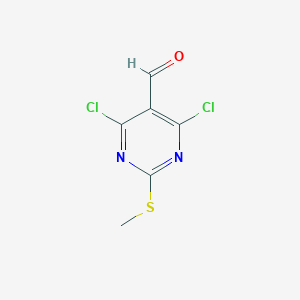

![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)


